N-[4-(difluoromethoxy)-2,5-difluorophenyl]-2-methoxyacetamide
Description
N-[4-(difluoromethoxy)-2,5-difluorophenyl]-2-methoxyacetamide is a compound of interest in various scientific fields due to its unique chemical structure and properties
Properties
IUPAC Name |
N-[4-(difluoromethoxy)-2,5-difluorophenyl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO3/c1-17-4-9(16)15-7-2-6(12)8(3-5(7)11)18-10(13)14/h2-3,10H,4H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXTVDHILDLVNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC(=C(C=C1F)OC(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(difluoromethoxy)-2,5-difluorophenyl]-2-methoxyacetamide typically involves the introduction of difluoromethoxy and methoxy groups onto a phenyl ring. One common method includes the use of difluoromethylation reagents to introduce the difluoromethoxy group. The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(difluoromethoxy)-2,5-difluorophenyl]-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy-substituted quinones, while reduction can produce partially or fully reduced derivatives of the original compound .
Scientific Research Applications
N-[4-(difluoromethoxy)-2,5-difluorophenyl]-2-methoxyacetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-[4-(difluoromethoxy)-2,5-difluorophenyl]-2-methoxyacetamide exerts its effects involves interactions with specific molecular targets. The difluoromethoxy and methoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethoxy-substituted acetamides and phenyl derivatives, such as:
- N-[4-(difluoromethoxy)phenyl]acetamide
- N-[4-(difluoromethoxy)phenyl]-2-methoxyacetamide
Uniqueness
What sets N-[4-(difluoromethoxy)-2,5-difluorophenyl]-2-methoxyacetamide apart is the presence of multiple fluorine atoms, which can significantly alter its chemical and biological properties. The additional fluorine atoms can enhance the compound’s stability, reactivity, and binding affinity to specific targets, making it a more potent and versatile molecule for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
